2-Cyanobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

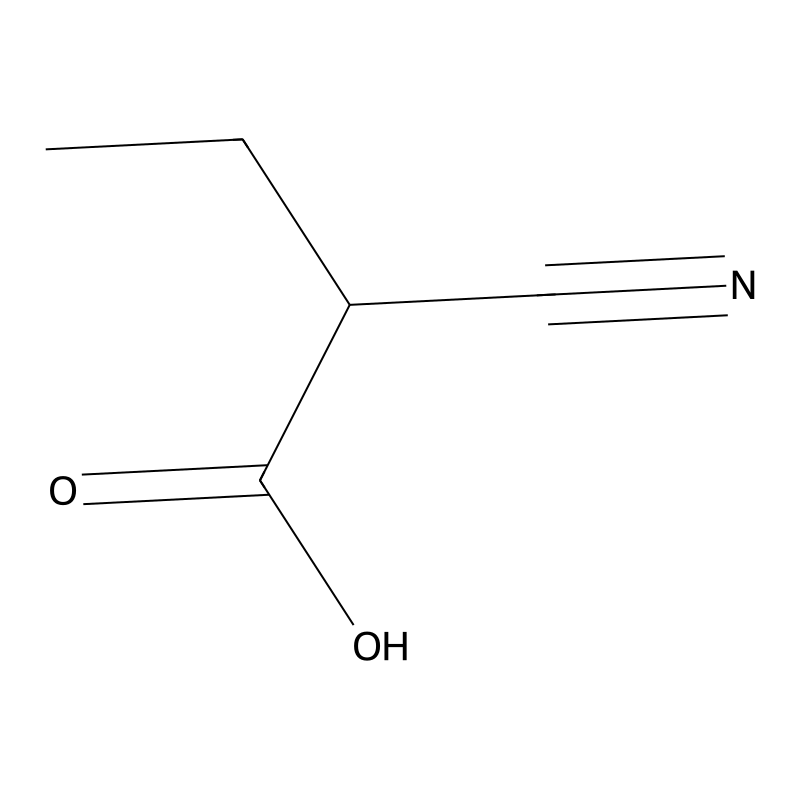

2-Cyanobutanoic acid, with the chemical formula CHNO, is an organic compound characterized by a four-carbon chain that features a carboxylic acid group (-COOH) at one end and a cyano group (-CN) at the second carbon position. This unique structure imparts various chemical properties and reactivity to the compound, making it of interest in both synthetic and biological chemistry .

- Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions. The reaction can be represented as:

- Esterification: The carboxylic acid group can react with alcohols to form esters. The general reaction is:

- Nucleophilic Addition: The cyano group acts as an electron-withdrawing group, making it a suitable site for nucleophilic addition reactions, which can lead to the formation of new carbon-carbon bonds.

Research indicates that 2-cyanobutanoic acid exhibits various biological activities. It has been studied for its potential roles in metabolic pathways and as a precursor in the synthesis of amino acids and other bioactive compounds. Its structural features allow it to interact with biological systems, potentially influencing metabolic processes .

Several methods exist for synthesizing 2-cyanobutanoic acid:

- From Butyronitrile: One common method involves the hydrolysis of butyronitrile, where the nitrile group is converted into a carboxylic acid.

- Catalytic Hydrocarboxylation: Another approach includes selective catalytic hydrocarboxylation of allyl cyanide, which can yield 2-cyanobutanoic acid among other products .

- Chemical Modifications: Various chemical modifications of simpler precursors can also yield this compound through multi-step synthesis processes.

2-Cyanobutanoic acid finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Agriculture: The compound may be utilized in the development of agrochemicals or as a growth regulator.

- Biochemistry: It is used in studies related to amino acid metabolism and enzyme activity due to its structural similarity to certain amino acids .

Interaction studies involving 2-cyanobutanoic acid focus on its reactivity with biological molecules and its role in metabolic pathways. These studies help elucidate how this compound influences enzymatic reactions and cellular processes, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with 2-cyanobutanoic acid, each having unique properties and applications:

The uniqueness of 2-cyanobutanoic acid lies in its dual functional groups (carboxylic acid and cyano), which enable diverse chemical reactivity not fully replicated by these similar compounds. Its applications in pharmaceuticals and agriculture highlight its significance in synthetic chemistry and biological research.